molecular formula C12H8Br2 B1581004 2,5-Dibromobiphenyl CAS No. 57422-77-2

2,5-Dibromobiphenyl

Cat. No. B1581004
CAS RN: 57422-77-2
M. Wt: 312 g/mol
InChI Key: MHQCPXUMZCNOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromobiphenyl is a chemical compound with the molecular formula C12H8Br2 . It is a related compound of PBB 37 (P215150), a brominated biphenyl that can be used as a flame retardant and often incorporated into consumer products including appliances, electronics, and plastics .


Synthesis Analysis

The synthesis of 2,5-Dibromobiphenyl can be achieved from 1,4-DIBROMO-2-IODOBENZENE and Phenylboronic acid . The reaction system is reacted at 70° C to 90° C for 10 to 24 h and cooled to room temperature naturally. The reaction solution is filtered.


Molecular Structure Analysis

The molecular structure of 2,5-Dibromobiphenyl is represented by the formula C12H8Br2 . The molecular weight of the compound is 312.000 .


Physical And Chemical Properties Analysis

2,5-Dibromobiphenyl has a molecular weight of 312.000 . It has a predicted density of 1.667±0.06 g/cm3 . The melting point is 40-42 °C and the boiling point is 209 °C (Press: 15 Torr) .

Scientific Research Applications

Monolithiation of Dibromobiaryls in Microflow Systems

The selective monolithiation of dibromobiaryls, including 2,2'-dibromobiphenyl and others, is achieved using microflow systems, which enable fast micromixing and precise temperature control. This method allows for the introduction of different electrophiles in sequential order, suggesting its potential for controlled chemical synthesis (Nagaki et al., 2008).

Synthesis of Thiophene Derivatives

2,5-Dibromo-3-hexylthiophene and other derivatives are synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives have potential applications in pharmacology, showing good haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Photoelectrocatalytic Degradation of Polybrominated Biphenyls

The degradation of 4,4'-dibromobiphenyl, a type of polybrominated biphenyl, was studied in aqueous solutions using TiO₂ and doped TiO₂ nanotube arrays. This research is significant for environmental remediation, particularly in dealing with pollutants used in the textile and electronic industries (Liu et al., 2011).

Synthesis of Borole Azide

The synthesis of 9-azido-9-borafluorene was studied, starting from 2,2'-dibromobiphenyl. This research provides insight into the structural characterization of borole azides and has implications for the development of new materials and compounds in inorganic chemistry (Biswas et al., 2010).

Synthesis of Oligomers for Electronic Applications

The synthesis of oligomers composed of alternating thienylene and arylene units using 2,5-bis(ethynylenedimethylsilylene)thienylene and dibromobiphenyls was explored. This study is relevant for the development of materials with specific electronic and optical properties, potentially useful in electronic devices (Kwak et al., 2003).

Safety And Hazards

2,5-Dibromobiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1,4-dibromo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQCPXUMZCNOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074763
Record name PBB 009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromobiphenyl

CAS RN

57422-77-2
Record name 2,5-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057422772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO0GQ8PV7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromobiphenyl
Reactant of Route 2
Reactant of Route 2
2,5-Dibromobiphenyl
Reactant of Route 3
Reactant of Route 3
2,5-Dibromobiphenyl
Reactant of Route 4
Reactant of Route 4
2,5-Dibromobiphenyl
Reactant of Route 5
Reactant of Route 5
2,5-Dibromobiphenyl
Reactant of Route 6
Reactant of Route 6
2,5-Dibromobiphenyl

Citations

For This Compound
49
Citations
V Percec, S Okita, R Weiss - Macromolecules, 1992 - ACS Publications
This paper describes a novel method for the synthesis of soluble polyphenylenes, which consists of the Ni (0)-catalyzed homocoupling reaction of bis [[(trifluoromethyl) sulfonyl] oxy] …
Number of citations: 105 pubs.acs.org
J Oberski, B Bolle, A Schaper… - Polymers for Advanced …, 1994 - Wiley Online Library
A bisstyrenebenzene with improved solubility can be obtained by a lateral phenyl substituent on the phenylene ring. The phenyl substituted bisstyrenebenzene (PBSB) was synthesized …
Number of citations: 8 onlinelibrary.wiley.com
MA Khairy, MP Weinstein, R Lohmann - Environ. Sci. Technol, 2014 - researchgate.net
LDPE sheets were cut from commercial sheeting (Carlisle Plastics, Inc., Minneapolis, MN) with a thickness of 51 μm, yielding a 10 x 30 cm strip of~ 1-2 g each. Sheets were precleaned …
Number of citations: 1 www.researchgate.net
VA Solomin, W Heitz - Macromolecular Chemistry and Physics, 1994 - Wiley Online Library
Poly(p‐phenyleneethynylene)s were obtained by reacting 1,4‐dihaloarenes with 2‐methyl‐3‐butyn‐2‐ol in a two‐step one‐pot process. In the first step a dihaloarene is reacted with …
Number of citations: 52 onlinelibrary.wiley.com
A Noll, N Siegfried, W Heitz - Die Makromolekulare Chemie …, 1990 - Wiley Online Library
Poly (p-phenylene) has been synthesized in a number of It was obtained as an intractable material. From the melting points of the pure oligomers4) the extrapolated melting point of the …
Number of citations: 40 onlinelibrary.wiley.com
C Zhang, H von Seggern, K Pakbaz, B Kraabel… - Synthetic Metals, 1994 - Elsevier
We report blue light emission from diodes made from polymer blends composed of poly(p-phenylphenylene vinylene) (PPPV) in a hole-transporting polymer, poly(9-vinylcarbazole) (…
Number of citations: 341 www.sciencedirect.com
A Greiner, H Martelock, A Noll, N Siegfried, W Heitz - Polymer, 1991 - Elsevier
A wide variety of soluble and fusible derivatives of poly(1,4-phenylenevinylene) were prepared by the Pd-catalysed arylation of ethylene with dihalogenoarenes. Although …
Number of citations: 38 www.sciencedirect.com
GW Sovocool, NK Wilson - The Journal of Organic Chemistry, 1982 - ACS Publications
The chemical structures of specific brominated biphenyls were determined unambiguously from their NMR, 13C NMR, and mass spectra. With these model compounds andthe-…
Number of citations: 13 pubs.acs.org
H Martelock, A Greiner, W Heitz - Die Makromolekulare Chemie …, 1991 - Wiley Online Library
The synthesis, solubility, and thermal behavior of soluble, fusible, liquid‐crystalline derivatives of poly(1,4‐phenylenevinylene) (1) is described. The improved solubility and fusibility …
Number of citations: 139 onlinelibrary.wiley.com
NJ Bunce, S Safe, LO Ruzo - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Evidence is presented that photolytic fission of the C–Br bonds of bromobiphenyls is preceded by electron transfer. The enhanced rate of photodecomposition of 2-bromobiphenyls is …
Number of citations: 43 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.